4-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methylbenzamide is a novel thiourea derivative. Thiourea derivatives are known for their ability to form chelates with transition metals and have been studied for various biological activities, including antibacterial, antifungal, and insecticidal properties .
Preparation Methods
The synthesis of 4-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methylbenzamide involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 5-chloropyridin-2-amine . The reaction conditions typically involve maintaining the reaction mixture at room temperature and using reagent-grade chemicals to ensure high purity of the final product .
Chemical Reactions Analysis
4-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, its ability to form metal complexes can disrupt metal-dependent biological processes .
Comparison with Similar Compounds
Similar compounds to 4-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methylbenzamide include other thiourea derivatives such as:
- 2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide
- N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methylbenzamide
These compounds share structural similarities but differ in their specific substituents, which can influence their chemical reactivity and biological activity.
Properties
IUPAC Name |
4-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3OS/c1-8-6-9(15)2-4-11(8)13(20)19-14(21)18-12-5-3-10(16)7-17-12/h2-7H,1H3,(H2,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBAXLSQTUHEHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.